8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazopurine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The structure features a 2,4-dimethylphenyl group at position 8, a 2-ethoxyethyl chain at position 3, and a methyl group at position 1. These substituents influence its physicochemical properties, receptor binding, and metabolic stability. The 2-ethoxyethyl side chain enhances solubility compared to purely hydrophobic substituents, while the 2,4-dimethylphenyl group may improve selectivity for hydrophobic binding pockets in biological targets .
Properties
CAS No. |
899988-24-0 |
|---|---|
Molecular Formula |
C26H27N5O3 |
Molecular Weight |
457.534 |
IUPAC Name |
6-(2,4-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-12-11-17(2)15-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3 |
InChI Key |
SKUDGMJSRGZGNE-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 899988-19-3) is a member of the imidazopyridine family and has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O3 |
| Molecular Weight | 457.5 g/mol |
| Structure | Chemical Structure |
1. Antidepressant Effects
Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant properties. Specifically, research involving This compound has shown promising results in pharmacological tests.
- Mechanism of Action : The compound acts as a mixed ligand for serotonin receptors (5-HT1A and 5-HT7), which are crucial in the modulation of mood and anxiety. In vivo studies demonstrated that it exhibited a superior efficacy compared to standard antidepressants like diazepam in forced swim tests (FST) in mice .
2. Phosphodiesterase Inhibition
The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity:
- PDE4B and PDE10A Inhibition : Compounds similar to this imidazo[2,1-f]purine derivative have shown weak inhibitory effects on PDE enzymes, which play a significant role in cellular signaling pathways related to mood regulation and cognitive functions. The ability to inhibit these enzymes suggests potential applications in treating mood disorders and cognitive impairments .
3. Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains:
- In Vitro Studies : Certain derivatives have shown activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the structural features of the imidazo[2,1-f]purine framework may confer antimicrobial properties .
Case Study 1: Antidepressant Efficacy
In a study published in PubMed, a selected derivative of the imidazo[2,1-f]purine series exhibited significant antidepressant-like effects in animal models. The study highlighted that the compound's interaction with serotonin receptors contributes to its efficacy. It was noted that at doses as low as 2.5 mg/kg, the compound outperformed traditional anxiolytics in reducing depressive behaviors in mice .
Case Study 2: PDE Inhibition and Cognitive Enhancement
Another study investigated the cognitive enhancement potential of similar compounds through their PDE inhibitory action. The findings indicated that these compounds could improve memory retention and learning capabilities in rodent models by modulating cyclic nucleotide levels within neurons.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights structural analogs and their key differences:
Key Observations :
- The 2-ethoxyethyl group in the target compound balances hydrophobicity and solubility better than 2-methoxyethyl (Compound A) or piperidinyl-ethyl (Compound B) .
- The 2,4-dimethylphenyl substituent provides steric bulk and hydrophobicity, contrasting with electron-withdrawing groups like 4-fluorophenyl (Compound A) or polar p-cyanophenyl (Compound D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
